4-ETHYLANILINE-D11

Isotope Dilution Mass Spectrometry Internal Standard Quantitative LC-MS

4-Ethylaniline-D11 (CAS 1219802-96-6) is a perdeuterated analog of 4-ethylaniline, a substituted aniline used as a synthetic intermediate and an environmental exposure biomarker. The compound is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) to enable accurate and precise quantification of 4-ethylaniline via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C8D11N
Molecular Weight 132.25
CAS No. 1219802-96-6
Cat. No. B1148701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ETHYLANILINE-D11
CAS1219802-96-6
Synonyms4-ETHYLANILINE-D11
Molecular FormulaC8D11N
Molecular Weight132.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylaniline-D11 (CAS 1219802-96-6): A High-Purity Perdeuterated Internal Standard for Quantitative LC-MS


4-Ethylaniline-D11 (CAS 1219802-96-6) is a perdeuterated analog of 4-ethylaniline, a substituted aniline used as a synthetic intermediate and an environmental exposure biomarker. The compound is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) to enable accurate and precise quantification of 4-ethylaniline via liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). As a labeled standard, it provides a nominal mass shift of +11 Da relative to the unlabeled analyte. This product is supplied with a minimum isotopic enrichment of 98 atom % D and a minimum chemical purity of 99% by HPLC , meeting the stringent requirements for isotope dilution mass spectrometry (IDMS).

Why 4-Ethylaniline-D11 Cannot Be Replaced by Its Unlabeled or Lower-Deuterated Analogs in Quantitative Analysis


Substituting 4-Ethylaniline-D11 with the unlabeled 4-ethylaniline (CAS 589-16-2) or a lower-deuterated analog (e.g., 4-Ethylaniline-D5, CAS 1643538-01-5) introduces critical sources of analytical error in quantitative mass spectrometry. The D11 label provides a mass shift of +11 Da, which places the internal standard's [M+H]+ signal in a region of the mass spectrum that is entirely free of natural isotopic contributions from the 4-ethylaniline analyte . In contrast, a D5 label (+5 Da) or the unlabeled compound (0 Da) can overlap with the analyte's natural M+5 or M+0 isotope envelope, causing signal crosstalk that distorts the analyte-to-internal-standard ratio and degrades the accuracy and precision of the quantification [1]. The use of a fully deuterated (perdeuterated) standard is therefore a non-negotiable requirement for robust stable isotope dilution assays in complex biological and environmental matrices.

Quantitative Differentiation of 4-Ethylaniline-D11 Against Analogs: Evidence for Scientific Selection


Isotopic Enrichment: ≥98 atom % D Achieves Minimal Signal Interference from Unlabeled 4-Ethylaniline

4-Ethylaniline-D11 from C/D/N Isotopes is supplied with a minimum isotopic enrichment of 98 atom % D . This value is directly comparable to the 0% enrichment of unlabeled 4-ethylaniline (CAS 589-16-2) and provides a substantially greater mass purity than a D5-labeled analog, which is typically supplied at 95-98 atom % D . The high enrichment of the D11 standard minimizes the presence of residual unlabeled (d0) or under-labeled (d1-d10) species in the internal standard vial, which would otherwise contribute to the analyte signal and cause a systematic overestimation of 4-ethylaniline concentrations.

Isotope Dilution Mass Spectrometry Internal Standard Quantitative LC-MS

Chemical Purity: 99% by HPLC Ensures Minimal Non-Analyte Contamination Relative to Unlabeled Reagent

4-Ethylaniline-D11 from BOC Sciences is certified at a minimum of 99% purity by HPLC . This is a critical differentiator from the unlabeled 4-ethylaniline reagent, which is commonly supplied at 98% purity . The 1% difference in chemical purity reduces the likelihood of unknown impurities co-eluting with the analyte or internal standard, thereby mitigating the risk of ion suppression or enhancement in the MS source and ensuring a more accurate correction for matrix effects.

HPLC Purity Analytical Chemistry Internal Standard

Mass Spectral Separation: +11 Da Shift Eliminates Isotopic Overlap with 4-Ethylaniline's Natural Envelope

The perdeuteration of 4-Ethylaniline-D11 results in a nominal molecular weight increase of 11 Da (from 121.18 g/mol to 132.25 g/mol) relative to the unlabeled analyte . This +11 Da mass shift places the internal standard's [M+H]+ signal in a spectral region with negligible natural isotopic contribution from 4-ethylaniline. In contrast, a lower-deuterated analog such as 4-Ethylaniline-D5 (MW 126.21 g/mol) provides only a +5 Da shift, which can still overlap with the M+5 isotope of the analyte in high-concentration samples, leading to cross-talk. The M+11 signal for 4-ethylaniline is effectively zero in the natural abundance distribution, ensuring that any signal at m/z 133 (for the D11 internal standard) is exclusively from the added standard .

Isotope Dilution Mass Spectrometry Signal Interference

Chromatographic Co-Elution: Retention Time Equivalence with Unlabeled 4-Ethylaniline for Matrix Effect Correction

As a deuterated analog of 4-ethylaniline, 4-Ethylaniline-D11 exhibits nearly identical reversed-phase chromatographic retention to its unlabeled counterpart. This co-elution behavior is a well-established characteristic of perdeuterated internal standards [1]. Because the labeled and unlabeled species experience the same ionization environment, any matrix-induced ion suppression or enhancement in the LC-MS interface affects the analyte and internal standard equally. This allows for a more accurate correction of matrix effects compared to the use of a structural analog internal standard, which would have a different retention time and thus a different matrix effect profile [2].

LC-MS Matrix Effects Stable Isotope Labeling

Procurement-Validated Application Scenarios for 4-Ethylaniline-D11 in Quantitative Bioanalysis and Environmental Monitoring


Quantification of 4-Ethylaniline as a Tobacco Smoke Exposure Biomarker in Human Urine via GCxGC-MS

4-Ethylaniline has been identified as a significant urinary biomarker of tobacco smoke exposure, with concentrations in smokers (29 ± 14 ng/L) found to be nearly double those in never-smokers (15 ± 6 ng/L) [1]. 4-Ethylaniline-D11 serves as the ideal internal standard for this application due to its co-elution with the analyte (as established in Section 3, Evidence 4) and its +11 Da mass shift, which ensures a signal free of cross-talk from the analyte's natural isotopic envelope (Section 3, Evidence 3). This enables the method to achieve the low ng/L limits of quantification required to distinguish between smoker and non-smoker populations, where the concentration difference is small.

Development and Validation of LC-MS/MS Methods for 4-Ethylaniline in Complex Matrices (Plasma, Wastewater)

Regulatory-compliant bioanalytical method validation (e.g., FDA Guidance for Industry) requires the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction recovery. The ≥99% chemical purity of 4-Ethylaniline-D11 (Section 3, Evidence 2) reduces the risk of impurities causing ion suppression, while the 98 atom % D isotopic enrichment (Section 3, Evidence 1) minimizes the internal standard's contribution to the analyte signal. These combined characteristics make 4-Ethylaniline-D11 a procurement-validated choice for achieving the required precision and accuracy (CV ≤15%, accuracy 85-115%) in complex sample matrices such as human plasma and municipal wastewater.

Metabolic Tracing and Pharmacokinetic Studies of 4-Ethylaniline-Containing Compounds

In drug metabolism and pharmacokinetic (DMPK) studies, 4-Ethylaniline-D11 can be used as a tracer to monitor the metabolic fate of 4-ethylaniline or its derivatives. The perdeuteration ensures that the compound's mass is distinctly shifted from the endogenous analyte, allowing for accurate tracking of absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive labels. The high chemical and isotopic purity of this D11 standard (Sections 3, Evidence 1 and 2) are essential for generating reliable pharmacokinetic parameters, as even minor impurities can confound the interpretation of metabolite profiles.

Quality Control and Release Testing of 4-Ethylaniline in Dye, Agrochemical, and Liquid Crystal Intermediates

4-Ethylaniline is a key intermediate in the synthesis of dyes, agrochemicals, and liquid crystal materials [1]. In industrial quality control, the quantification of residual 4-ethylaniline in final products or waste streams requires a robust analytical method. 4-Ethylaniline-D11, when used as an internal standard in LC-MS or GC-MS assays, provides the necessary accuracy and precision to meet stringent industrial specifications and environmental discharge regulations. The evidence for its high purity and optimal mass shift (Section 3) directly supports its selection as a primary reference standard for these quantitative applications.

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